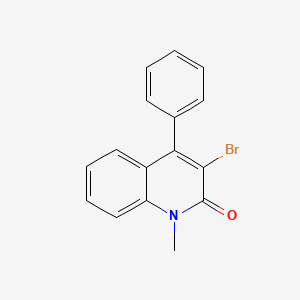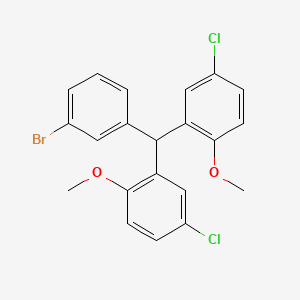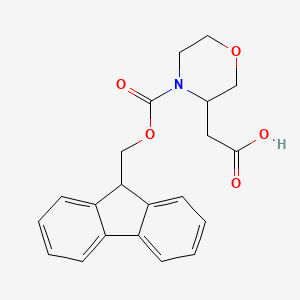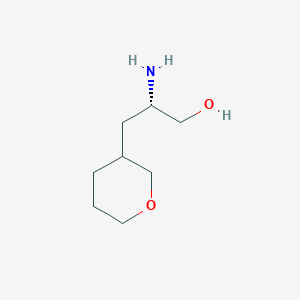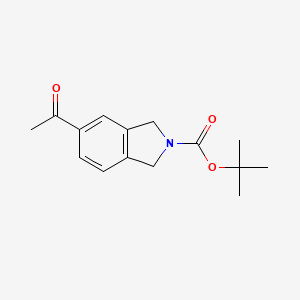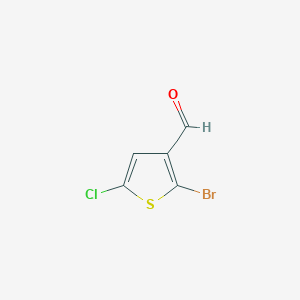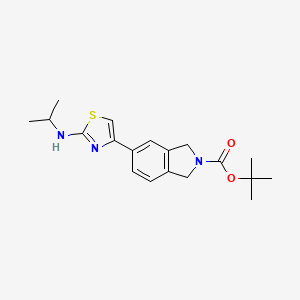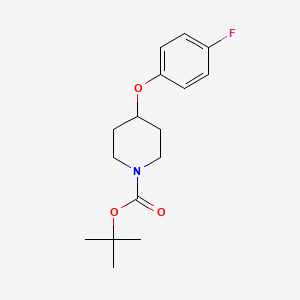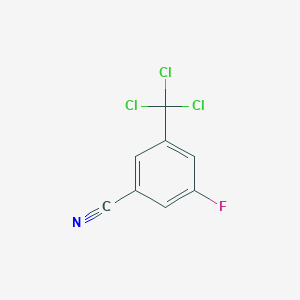
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole
概要
説明
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole is a complex organic compound that features both an indole and a dihydropyran moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the dihydropyran ring adds unique chemical properties that can be exploited in various synthetic and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole typically involves the formation of the dihydropyran ring followed by its attachment to the indole core. One common method is the Prins cyclization of homopropargylic alcohols with aldehydes, which efficiently forms the dihydropyran ring . This reaction is often mediated by triflic acid and can be followed by various coupling reactions to introduce the indole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of robust and recyclable catalysts, such as those based on palladium or ruthenium, can also enhance the scalability of the synthesis .
化学反応の分析
Types of Reactions
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole can undergo a variety of chemical reactions, including:
Oxidation: The dihydropyran ring can be oxidized to form pyranones or other oxygenated derivatives.
Reduction: The indole moiety can be reduced to form indolines or other hydrogenated products.
Substitution: Both the indole and dihydropyran rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyran ring can yield pyranones, while reduction of the indole moiety can produce indolines .
科学的研究の応用
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes.
作用機序
The mechanism of action of 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions and hydrogen bonding, while the dihydropyran ring can participate in various chemical reactions that modulate the activity of the target molecule . These interactions can influence biological pathways and lead to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
3,6-Dihydro-2H-pyran: A simpler analog that lacks the indole moiety but shares the dihydropyran ring.
5,6-Dihydro-2H-pyran-2-one: Another related compound with a lactone ring instead of the dihydropyran.
Uniqueness
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole is unique due to the combination of the indole and dihydropyran rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs .
特性
IUPAC Name |
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-4,6,9,14H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXQUDUYFRKOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696232 | |
| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-45-0 | |
| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


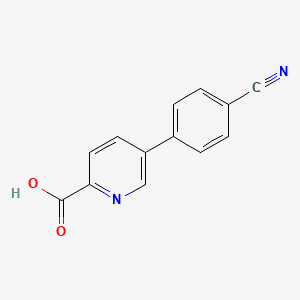
![3-(Benzo[1,3]dioxol-5-yl)benzaldehyde](/img/structure/B1503888.png)
